Hernandezina

Descripción general

Descripción

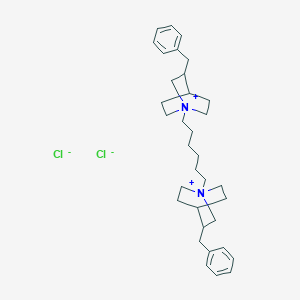

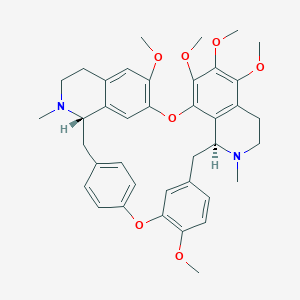

Hernandezine is a member of isoquinolines and a bisbenzylisoquinoline alkaloid.

Hernandezine is a natural product found in Thalictrum alpinum, Thalictrum foetidum, and other organisms with data available.

Aplicaciones Científicas De Investigación

Activador de AMPK

Hernandezina es un nuevo activador de AMPK (proteína quinasa activada por AMP) . AMPK es un regulador clave de la homeostasis energética celular y se activa en respuesta a tensiones metabólicas que agotan los suministros de ATP celular .

Inducida de Autofagia

This compound induce la autofagia, un proceso que involucra la degradación lisosomal de componentes celulares como proteínas mal plegadas u orgánulos dañados . Este proceso es crucial para mantener la homeostasis celular normal en condiciones de privación de nutrientes .

Agente Anticancerígeno

This compound ha demostrado inducir la muerte celular autofágica en cánceres resistentes a los medicamentos . Se ha encontrado que es citotóxico contra un repertorio de líneas celulares cancerosas, incluyendo HeLa, A549, MCF-7, PC3, HepG2, Hep3B y H1299 .

Tratamiento para Cánceres Resistentes a los Medicamentos

This compound ha demostrado ser particularmente eficaz para provocar la muerte celular en fibroblastos o cánceres resistentes a los medicamentos . Esto es significativo ya que la resistencia a los medicamentos obstaculiza la mayoría de las quimioterapias contra el cáncer y conduce a la recurrencia de la enfermedad y a la baja supervivencia de los pacientes .

Bloqueador de Canales de Calcio

Hay un informe que sugiere que this compound bloquea la entrada de calcio a través de canales de cationes no selectivos en células HL-60 . Esta propiedad podría tener aplicaciones terapéuticas potenciales.

Medicina Tradicional

This compound, un alcaloide aislado de una hierba medicinal china, se ha utilizado durante mucho tiempo para tratar la hipertensión y la angina de pecho

Mecanismo De Acción

Target of Action

Hernandezine, a bisbenzylisoquinoline alkaloid, primarily targets the AMP-activated protein kinase (AMPK) in cells . AMPK is a sensor of cellular energy status and is activated under high intracellular AMP conditions such as hypoxia or nutrient deprivation .

Mode of Action

Hernandezine interacts with its target, AMPK, by directly activating it . This activation of AMPK is induced when the cellular energy state is suppressed, suggesting a close relationship between metabolic glucose anomalies and the pharmacological action of Hernandezine .

Biochemical Pathways

The activation of AMPK by Hernandezine leads to the induction of autophagy, a highly coordinated process responsible for maintaining normal cellular homeostasis under nutrient deprivation conditions . This process involves the lysosomal degradation of cellular components such as misfolded proteins or damaged organelles .

Pharmacokinetics

It has been observed that hernandezine has a selective inhibitory effect on doxorubicin multidrug resistance, making doxorubicin more effective in treating cancer . This suggests that Hernandezine may influence the absorption, distribution, metabolism, and excretion (ADME) properties of other drugs.

Result of Action

Hernandezine’s activation of AMPK leads to autophagic cell death in drug-resistant cancers . It induces cytotoxicity against a repertoire of cancer cell lines . Furthermore, it disrupts the lysosomal acidic environment and cathepsin D maturation, promoting cancer cell apoptosis .

Action Environment

The action of Hernandezine can be influenced by the cellular environment. For instance, AMPK activation in Hernandezine-treated cancer cells is induced when the cellular energy state is suppressed . This suggests that the cellular metabolic state can influence the efficacy of Hernandezine.

Análisis Bioquímico

Biochemical Properties

Hernandezine significantly induces cytotoxicity in cancer cells through the activation of apoptosis and necroptosis mechanisms . It triggers autophagosome formation by activating the AMPK and ATG5 conjugation systems, leading to LC3 lipidation .

Cellular Effects

Hernandezine has been shown to cause damage to the mitochondrial membrane, with the damaged mitochondria undergoing mitophagy . It disrupts autophagic flux, demonstrated by the upregulation of p62 and accumulation of autolysosomes . It does not prevent the fusion of autophagosomes and lysosomes but inhibits the maturation of cathepsin D and increases lysosomal pH, indicating an impairment of lysosomal function .

Molecular Mechanism

Hernandezine exerts its effects at the molecular level by activating AMPK . It prevents pAMPK from dephosphorylation to prolong its activity . This disproves the previous direct activation model and provides a new model to explain Hernandezine-mediated AMPK activation .

Temporal Effects in Laboratory Settings

Hernandezine could be orally delivered to animals and has a 3-fold long half-life in vivo as compared to metformin . Long-term oral Hernandezine treatment potently reduced body weight and blood glucose in both type 2 diabetes mellitus (T2DM) mouse models by increasing glucose disposal and reducing lipogenesis .

Dosage Effects in Animal Models

The effects of Hernandezine vary with different dosages in animal models . It effectively alleviated hyperglycemia and reduced body weight in T2D mouse models . It appeared to have a low risk of causing cardiac hypertrophy .

Metabolic Pathways

Hernandezine is involved in metabolic pathways that resulted from direct activation of AMP activated protein kinase (AMPK) . It induces energy- and autophagy-related gene 7 (Atg7)-dependent autophagy .

Propiedades

IUPAC Name |

(1S,14S)-9,19,20,21,25-pentamethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H44N2O7/c1-40-16-14-25-21-32(43-4)34-22-28(25)29(40)18-23-8-11-26(12-9-23)47-33-20-24(10-13-31(33)42-3)19-30-35-27(15-17-41(30)2)36(44-5)38(45-6)39(46-7)37(35)48-34/h8-13,20-22,29-30H,14-19H2,1-7H3/t29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZMQNZACIFDBL-KYJUHHDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H44N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40216926 | |

| Record name | Hernandezine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6681-13-6 | |

| Record name | (4aS,16aS)-3,4,4a,5,16a,17,18,19-Octahydro-12,20,21,22,26-pentamethoxy-4,17-dimethyl-16H-1,24:6,9-dietheno-11,15-metheno-2H-pyrido[2′,3′:17,18][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6681-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hernandezine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006681136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hernandezine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HERNANDEZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPH24MXX7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Hernandezine's primary mechanism of action?

A1: Hernandezine is a potent activator of AMP-activated protein kinase (AMPK) [, ]. AMPK is a central regulator of cellular energy homeostasis, and its activation by Hernandezine triggers various downstream effects, including autophagy and cell cycle arrest.

Q2: How does Hernandezine affect cancer cells?

A2: Studies demonstrate that Hernandezine inhibits proliferation and induces apoptosis in several cancer cell lines, including melanoma [], hepatocellular carcinoma [], and pancreatic cancer []. This effect is mediated through AMPK activation, leading to autophagy-induced cell death [].

Q3: Does Hernandezine affect the JAK/STAT pathway?

A3: Yes, research shows that Hernandezine treatment downregulates phosphorylated JAK2 and STAT3 levels, leading to G0/G1 cell cycle arrest in melanoma cells. This effect can be further enhanced by a JAK2 inhibitor, suggesting involvement of the JAK2/STAT3 pathway in Hernandezine's anti-cancer activity [].

Q4: What role does autophagy play in Hernandezine's activity?

A4: Hernandezine induces autophagy in melanoma cells, as evidenced by the presence of autophagic structures, increased LC3II/LC3-I ratio, and enhanced autophagic flux. Importantly, inhibiting autophagy with 3-MA significantly reduces Hernandezine-induced apoptosis, highlighting the crucial role of autophagy in its mechanism of action [].

Q5: How does Hernandezine modulate the AMPK-mTOR pathway?

A5: Hernandezine treatment downregulates the phosphorylation of mTOR downstream targets (p70S6K) and upregulates the phosphorylation of AMPK downstream targets (ACC). Additionally, using an AMPK inhibitor (Compound C) significantly reduces Hernandezine-induced apoptosis in melanoma cells. These findings suggest that Hernandezine activates AMPK, inhibits mTOR, and subsequently induces autophagy-mediated apoptosis [].

Q6: Does Hernandezine impact TNFα production?

A6: Yes, Hernandezine inhibits LPS-induced TNFα production in human macrophage cell lines (THP-1 and U937) []. This anti-inflammatory effect is mediated through AMPK activation, as evidenced by the reversal of this effect upon AMPKα knockdown or dominant-negative mutation.

Q7: What is the chemical structure of Hernandezine?

A7: Hernandezine is a bisbenzylisoquinoline alkaloid. Its structure was initially elucidated and later revised [, ].

Q8: What is the molecular formula and weight of Hernandezine?

A8: Although not explicitly provided in the abstracts, these details can be readily obtained from chemical databases based on Hernandezine's known structure.

Q9: Is there any spectroscopic data available for Hernandezine?

A9: Yes, studies have investigated the fluorescence and phosphorescence characteristics of Hernandezine and related bisbenzyltetrahydroisoquinoline alkaloids. These properties are influenced by the absolute configuration of the molecule, and Hernandezine is notable for exhibiting exciplex emission [].

A9: The provided abstracts primarily focus on the biological activity and pharmacological properties of Hernandezine. Information regarding material compatibility, catalytic properties, and computational modeling is not available in these research articles.

Q10: Which structural features of bisbenzylisoquinoline alkaloids are crucial for their inhibitory activity on nicotinic acetylcholine receptors (nAChRs)?

A12: While the provided research primarily focuses on Hernandezine, studies on related bisbenzylisoquinoline alkaloids, such as tetrandrine, hernandezine, and E6-berbamine, show them to be nAChR antagonists []. Their varying potencies and modes of action on different nAChR subtypes suggest that specific structural features influence their activity and selectivity, warranting further investigation.

A10: The provided abstracts lack detailed information on the stability and formulation of Hernandezine, as well as SHE regulations related to its handling.

Q11: What is the pharmacokinetic profile of Hernandezine?

A14: A validated UHPLC-MS/MS method has been developed for quantifying Hernandezine in rat plasma and tissues []. This method enables pharmacokinetic and tissue distribution studies, providing valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of Hernandezine.

Q12: What is the evidence for Hernandezine's anti-tumor activity?

A16: In vitro studies demonstrate that Hernandezine inhibits the growth of various cancer cell lines, including mouse L1210 cells, human oral cancer KB cells, melanoma A375 and B16 cells, hepatocellular carcinoma HepG2 and Hep3B cells, and pancreatic cancer cells [, , , ]. Additionally, Hernandezine exhibits antitumor activity in vivo, effectively treating mice bearing P388 leukemia, S180 ascites, and C26 colon cancer [].

Q13: Does Hernandezine show any effect on diabetes?

A17: Yes, Hernandezine has demonstrated potential in ameliorating type 2 diabetes in two mouse models by activating AMPK []. This finding suggests its possible therapeutic application beyond cancer treatment.

Q14: Has Hernandezine been tested in clinical trials?

A14: While preclinical studies show promising results, the provided abstracts do not mention any clinical trials conducted with Hernandezine.

A14: The provided abstracts lack information on resistance mechanisms, toxicology, drug delivery strategies, and biomarkers associated with Hernandezine.

Q15: What analytical methods are used to characterize and quantify Hernandezine?

A20: Various techniques have been employed to study Hernandezine. These include: * Liquid chromatography coupled with mass spectrometry (LC-MS/MS): This method is used for quantifying Hernandezine in biological samples, enabling pharmacokinetic and tissue distribution studies [, ]. * Fluorescence and phosphorescence spectroscopy: These techniques are used to study the luminescence properties of Hernandezine and related alkaloids, providing insights into their structure and electronic configuration [].

Q16: What is the significance of the validated UHPLC-MS/MS method for Hernandezine?

A21: The development and validation of a UHPLC-MS/MS method for quantifying Hernandezine in rat plasma and tissues is a significant advancement []. This method provides the necessary sensitivity, selectivity, and accuracy for preclinical pharmacokinetic and tissue distribution studies, paving the way for further research and potential clinical translation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)